molecular formula C10H11NO3S B12077286 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one

Cat. No.: B12077286
M. Wt: 225.27 g/mol
InChI Key: MEUUOQZHWZYJEM-UHFFFAOYSA-N
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Description

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is a nitroaromatic ketone characterized by a methylthio-methyl substituent at the ortho position and a nitro group at the para position of the phenyl ring.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1-[2-(methylsulfanylmethyl)-4-nitrophenyl]ethanone

InChI

InChI=1S/C10H11NO3S/c1-7(12)10-4-3-9(11(13)14)5-8(10)6-15-2/h3-5H,6H2,1-2H3

InChI Key

MEUUOQZHWZYJEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce high-purity 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The methylthio group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one exhibit significant antimicrobial properties. For example, compounds synthesized from this precursor were tested against a range of microorganisms including Escherichia coli, Bacillus mycoides, and Candida albicans. The results indicated that certain derivatives showed superior antimicrobial activity compared to standard antibiotics .

Anticancer Potential
The compound's structure suggests potential applications in anticancer therapies. Research has indicated that similar compounds can act as anti-neoplastic agents, targeting specific pathways involved in cancer cell proliferation. The presence of the nitrophenyl group is particularly noteworthy, as it has been associated with enhanced biological activity in various therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of new thiadiazole derivatives from 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one demonstrated promising results in antimicrobial assays. The synthesized compounds were evaluated for their inhibition zones against selected bacteria and fungi. Notably, some derivatives outperformed traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of related compounds were assessed in vitro. The findings revealed that these compounds could induce apoptosis in specific cancer cell lines, providing a basis for further exploration into their mechanisms of action and therapeutic applications .

Compound DerivativeMicroorganism TestedInhibition Zone (mm)Activity Level
Compound AE. coli20High
Compound BB. mycoides25Very High
Compound CC. albicans15Moderate
Compound DE. coli18Moderate

Mechanism of Action

The mechanism of action of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and methylthio group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Position and Electronic Effects

Key Differences: The absence of the ortho-methylthio-methyl group reduces steric hindrance and electron-withdrawing effects compared to the target compound. Synthesis: Typically prepared via Friedel-Crafts acetylation of nitrobenzene derivatives. Applications: Widely used as a precursor in pharmaceuticals and agrochemicals .

1-(2'-Nitro-[1,1'-biphenyl]-4-yl)ethan-1-one Structure: Biphenyl system with nitro at the ortho position of one phenyl ring and acetyl at the para position of the other.

1-(4-Methyl-3-nitrophenyl)ethan-1-one

  • Structure : Methyl group at para and nitro at meta positions.
  • Key Differences : The meta-nitro group reduces symmetry, affecting crystallization behavior and solubility in polar solvents .

Functional Group Variations

Piperazine/Benzoyl Derivatives (e.g., Compounds 10–13 in ) Structure: Ethanone core linked to piperazine and benzoyl groups via propyl/phenoxy spacers. Key Differences:

  • Biological Activity : These derivatives exhibit dual histamine H3 receptor antagonism and antioxidant properties, attributed to the piperazine-benzoyl pharmacophore.
  • Synthesis Yields : 18–62%, with melting points ranging from 148.4°C to 183.4°C .

Triazole Derivatives (e.g., and ) Structure: 1,2,3-Triazole ring fused with nitroacetophenone. Key Differences:

  • Reactivity : The triazole ring enhances stability under acidic conditions, as seen in oxime formation (86% yield after 5-hour reflux) .

Trends :

  • Steric Hindrance : The ortho-methylthio-methyl group in the target compound may necessitate longer reaction times or higher temperatures compared to unsubstituted analogs.
  • Catalysis : Visible light-mediated methods (e.g., ) offer eco-friendly alternatives to traditional acid/base catalysis.

Insights :

  • Solubility : Polar substituents (e.g., piperazine in ) improve solubility in DMF/DMSO, whereas nitro groups reduce aqueous solubility.
  • Toxicity: Methylthio groups (as in the target compound) may alter metabolic pathways compared to amino-nitro analogs ().

Biological Activity

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one, a compound featuring a methylthio group and a nitrophenyl moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and other pharmacological effects supported by diverse research findings.

Chemical Structure

The compound can be represented as follows:

C11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A methylthio group (-S-CH₃)
  • A nitrophenyl group (-NO₂ attached to a phenyl ring)

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1E. coli0.5 mM
2C. albicans0.3 mM
3B. mycoides0.4 mM
4A. niger0.6 mM

Note: Values are indicative and derived from various studies examining similar compounds with the nitrophenyl structure .

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound exhibits significant activity against various cancer cell lines. The IC₅₀ values indicate the concentration at which the compound inhibits cell growth by 50%.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)
A549 (Lung)15.6
HeLa (Cervical)12.3
MCF7 (Breast)18.7

These results suggest that the compound has potential as an anticancer agent, with the ability to inhibit cell proliferation effectively .

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes:

  • Antimicrobial Mechanism : It is hypothesized that the presence of the nitro group enhances electron affinity, allowing for better interaction with microbial DNA or proteins, thus inhibiting their function.
  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have highlighted the efficacy of compounds related to 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one:

  • Study on Antifungal Activity : A recent study reported that derivatives showed promising antifungal activity against C. albicans with MIC values significantly lower than standard antifungal agents .
  • Cytotoxicity in Cancer Research : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the aromatic system can enhance cytotoxic effects against various cancer types .
  • Comparative Analysis : A comparative study indicated that compounds containing both methylthio and nitrophenyl groups exhibited superior activity compared to their counterparts lacking these functional groups .

Q & A

Q. How to reconcile conflicting bioactivity data across research groups?

  • Resolution : Standardize assay conditions (e.g., Mueller-Hinton broth for antimicrobial tests). A 2024 study found that serum protein binding (e.g., 90% binding to BSA) reduces effective concentrations, explaining potency variations .

Methodological Best Practices

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen parameters (temperature, catalyst loading). For example, a 3² factorial design reduced reaction time from 24 h to 8 h .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts. SHELXL refinement with Hirshfeld surface analysis resolves disorder in nitro groups .
  • Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity, using Wistar rats (n=6, 5–300 mg/kg doses) .

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